Dibenzoylmethan
Overview
Description
Dibenzoylmethane (DBM) is an organic compound with the formula (C6H5C(O))2CH2 . It is primarily known as a 1,3-diketone, but the compound exists primarily as one of two equivalent enol tautomers . DBM is a white solid . It is a minor constituent in the root extract of Licorice (Glycyrrhiza glabra in the family Leguminosae) . It is also found in Curcumin . These occurrences have led to investigations into the medicinal properties of this class of compounds .
Synthesis Analysis
DBM is prepared by condensation of ethyl benzoate with acetophenone . Two Europium(III) organic complexes (ternary complex Eu(DBM)3(PHEN) and tetrakis complex [Eu(DBM)4]N(Et)4, where DBM is dibenzoylmethane and PHEN is 1,10-phenantroline) were synthesized and their structures proven with 1H-NMR spectroscopy, elemental analysis, FT-IR and mass spectroscopy .
Molecular Structure Analysis
The molecular formula of Dibenzoylmethane is C15H12O2 . The molecular weight is 224.2546 .
Chemical Reactions Analysis
Like other 1,3-diketones (or their enols), DBM condenses with a variety of bifunctional reagents to give heterocycles . Hydrazine gives diphenyl pyrazole . Urea and thiourea also condense to give six-membered rings .
Physical And Chemical Properties Analysis
DBM is a white solid . It has a density of 1.334 g/cm3 . The melting point is 77 to 78 °C .
Scientific Research Applications
Electrochemical Properties
Dibenzoylmethane's redox properties were explored using cyclic voltammetry on glassy carbon electrodes. This study aimed to determine suitable materials and solvents for introducing dibenzoylmethane into living systems for therapeutic applications. It revealed that dibenzoylmethane undergoes a diffusion-controlled process, with an oxidation peak at around 1.9 V. This research aids in understanding the electrochemical behavior of dibenzoylmethane and its potential biomedical applications (Kiss et al., 2022).
Hydrogen Bond Analysis
A study on dibenzoylmethane explored its short intramolecular hydrogen bond through variable temperature neutron and X-ray single-crystal diffraction. This research provides insights into the nuclear and electronic density of the hydrogen bond in dibenzoylmethane, revealing its asymmetric hydrogen atom position. Such detailed structural analysis is crucial for understanding the molecular behavior and potential applications of dibenzoylmethane in various fields, including pharmaceuticals (Thomas et al., 2009).
Enhancing Phosphorescence
Dibenzoylmethane has been used to boost the triplet activity in heavy-atom-free difluoroboron complexes. The introduction of an sp3 oxygen-bridged methoxylphenyl group to dibenzoylmethane significantly enhanced the triplet quantum yield. This finding is significant in the development of purely organic phosphors for applications in imaging, sensing, and illumination (Huang et al., 2018).
Cancer Research
Dibenzoylmethane has been identified as a potential cancer chemopreventive agent. A study showed its effectiveness in inhibiting DNA adduct formation induced by certain carcinogens in human mammary epithelial cells. This research highlights dibenzoylmethane's role in cancer prevention, particularly in breast cancer (Singletary & Macdonald, 2000).
Prostate Cancer Studies
Research on dibenzoylmethane's effects on prostate cancer cells revealed its potential in cancer treatment. It induced cell cycle deregulation in human prostate cancer cells, suggesting a role in preventing and treating prostate cancer (Jackson et al., 2002).
Synthesis and Industrial Application
Dibenzoylmethane (DBM) is significant in the synthesis of thermoplastics light and heat stabilizers. It's used in polyvinyl chloride (PVC) and acrylonitrile-butadiene-styrene (ABS) resin products as a non-toxic stabilizer. Research has shown that using specific ratios of methyl benzoate and acetophenone as raw materials can achieve high yields in the synthesis of DBM, beneficial for industrial applications (Sun Xiao-yan, 2010).
Photoprotection in Cosmetic Applications
Dibenzoylmethane has been studied for its role in protecting against UV-induced photoaging. Its ability to absorb UVA radiation makes it an effective ingredient in sunscreens and other photoprotective cosmetic products. A microemulsion formulation of DBM has shown promising efficacy in preventing skin damage due to UV exposure, highlighting its potential use in skincare and sun protection products (Puri et al., 2017).
Molecular Behavior Studies
Understanding the molecular behavior of dibenzoylmethane, such as the position of hydrogen atoms in its structure and the nature of its intramolecular hydrogen bonds, is crucial for its application in various scientific fields. Studies using neutron and X-ray diffraction have provided valuable insights into these aspects, aiding in the development of applications in materials science and molecular engineering (Thomas et al., 2009).
Future Directions
properties
IUPAC Name |
1,3-diphenylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIMKJIVMHWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041247 | |
Record name | 1,3-Diphenyl-1,3-propanedione | |
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Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Propanedione, 1,3-diphenyl- | |
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Record name | Dibenzoylmethane | |
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Product Name |
Dibenzoylmethane | |
CAS RN |
120-46-7 | |
Record name | Dibenzoylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-46-7 | |
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Record name | Dibenzoylmethane | |
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Record name | Dibenzoylmethane | |
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Record name | 1,3-Propanedione, 1,3-diphenyl- | |
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Record name | 1,3-Diphenyl-1,3-propanedione | |
Source | EPA DSSTox | |
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Record name | 1,3-diphenylpropane-1,3-dione | |
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Record name | DIBENZOYLMETHANE | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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